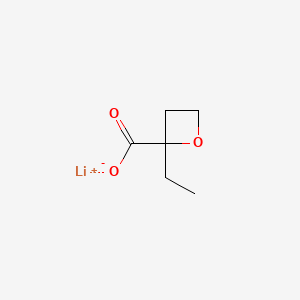
2-Ethyloxetane-2-carboxylic acid lithium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethyloxetane-2-carboxylic acid; lithium salt: is a chemical compound with the molecular formula C_7H_12LiO_3. It is a lithium salt derivative of 2-ethyloxetane-2-carboxylic acid, which is a cyclic ester (lactone) with an ethyl group attached to the second carbon of the oxetane ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyloxetane-2-carboxylic acid; lithium salt typically involves the following steps:
Starting Material: : The synthesis begins with 2-ethyloxetane-2-carboxylic acid.
Lithium Salt Formation: : The carboxylic acid group is then converted to its lithium salt form through a reaction with lithium hydroxide (LiOH) or lithium carbonate (Li_2CO_3) in an aqueous or alcoholic solution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-ethyloxetane-2-carboxylic acid; lithium salt can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form carboxylic acids or their derivatives.
Reduction: : Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: : The lithium ion can be substituted with other cations, leading to the formation of different salts.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO_4) and chromic acid (H_2CrO_4).
Reduction: : Reducing agents such as lithium aluminium hydride (LiAlH_4) can be used.
Substitution: : Various metal salts can be used to substitute the lithium ion.
Major Products Formed
Oxidation: : Carboxylic acids, esters, and amides.
Reduction: : Alcohols and other reduced derivatives.
Substitution: : Different metal salts depending on the substituting cation.
科学的研究の応用
2-ethyloxetane-2-carboxylic acid; lithium salt has several applications in scientific research:
Chemistry: : It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: : The compound can be used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Industry: : It is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism by which 2-ethyloxetane-2-carboxylic acid; lithium salt exerts its effects depends on its specific application. For example, in organic synthesis, it may act as a nucleophile or a base. In biochemical studies, it may interact with enzymes or other biomolecules to modulate their activity.
類似化合物との比較
2-ethyloxetane-2-carboxylic acid; lithium salt is unique due to its specific structure and reactivity. Similar compounds include other lithium salts of carboxylic acids, such as lithium acetate and lithium propionate. These compounds share similarities in their reactivity and applications but differ in their molecular structure and properties.
List of Similar Compounds
Lithium acetate
Lithium propionate
Lithium butyrate
Lithium benzoate
特性
分子式 |
C6H9LiO3 |
|---|---|
分子量 |
136.1 g/mol |
IUPAC名 |
lithium;2-ethyloxetane-2-carboxylate |
InChI |
InChI=1S/C6H10O3.Li/c1-2-6(5(7)8)3-4-9-6;/h2-4H2,1H3,(H,7,8);/q;+1/p-1 |
InChIキー |
ADZSSJAYRDSVLK-UHFFFAOYSA-M |
正規SMILES |
[Li+].CCC1(CCO1)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



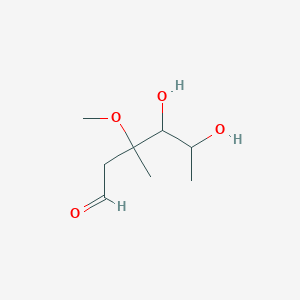
![cis-5-Benzyl-3a,6a-dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B15361202.png)
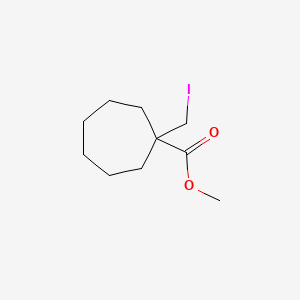

![(2R)-6-nitro-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B15361213.png)
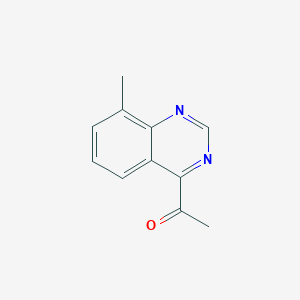
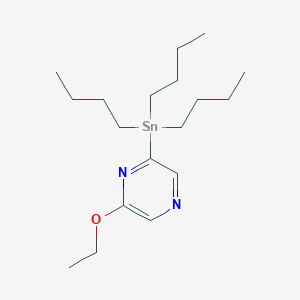
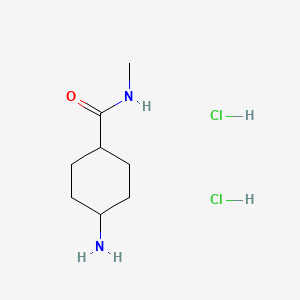

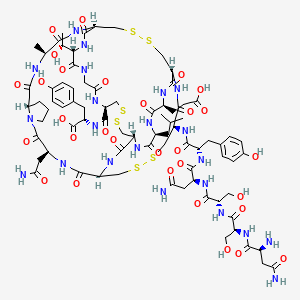
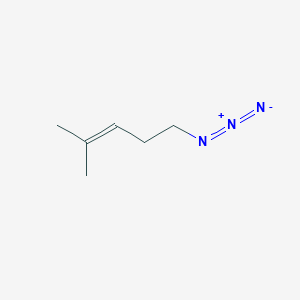
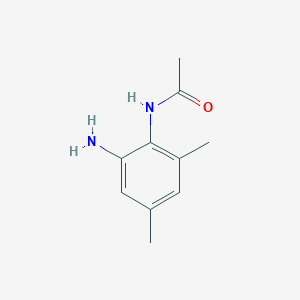
![2,3-Dihydro-6-methyl-4H-pyrano[3,2-b]pyridin-4-one](/img/structure/B15361274.png)
